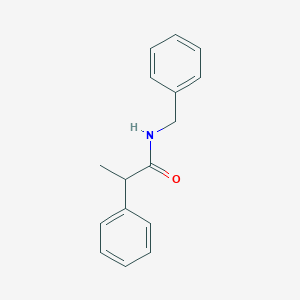![molecular formula C24H19N7O2S B257112 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257112.png)
1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is a chemical compound with potential applications in scientific research. This molecule has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied. In
Mécanisme D'action
The mechanism of action of 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It may also inhibit the activity of enzymes involved in cancer cell proliferation. Its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole can affect various biochemical and physiological processes. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It may also affect the expression of genes involved in cancer cell proliferation and apoptosis. Its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole in lab experiments is its potential as a multifunctional compound with various applications in scientific research. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
Future research on 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole may focus on the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies may be conducted to elucidate its mechanism of action and its effects on various biochemical and physiological processes. Its potential applications in drug delivery systems and nanotechnology may also be explored.
Méthodes De Synthèse
The synthesis of 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has been reported in several studies. One of the most common methods involves the reaction of 2-(2-pyridyl)benzimidazole with 6-(3,4-dimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has potential applications in various scientific research areas. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated as a potential antimicrobial agent, as it has shown activity against various bacteria and fungi. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
Nom du produit |
1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole |
|---|---|
Formule moléculaire |
C24H19N7O2S |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
6-(3,4-dimethoxyphenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H19N7O2S/c1-32-19-11-10-15(13-20(19)33-2)23-29-31-21(27-28-24(31)34-23)14-30-18-9-4-3-7-16(18)26-22(30)17-8-5-6-12-25-17/h3-13H,14H2,1-2H3 |
Clé InChI |
QTZRFGNUEGSHAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)


![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257106.png)
![6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257108.png)
![1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257113.png)